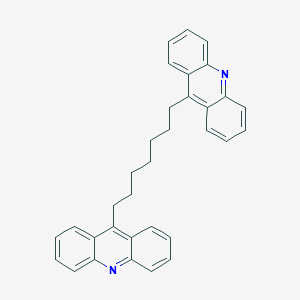

1,7-Bis(9-acridinyl)heptane

Description

Structure

3D Structure

Properties

IUPAC Name |

9-(7-acridin-9-ylheptyl)acridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2/c1(2-4-14-24-26-16-6-10-20-30(26)34-31-21-11-7-17-27(24)31)3-5-15-25-28-18-8-12-22-32(28)35-33-23-13-9-19-29(25)33/h6-13,16-23H,1-5,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTZWEXADJYOBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCCCCCCC4=C5C=CC=CC5=NC6=CC=CC=C64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570161 | |

| Record name | 9,9'-(Heptane-1,7-diyl)diacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141946-28-3 | |

| Record name | 9,9'-(Heptane-1,7-diyl)diacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of 1,7-Bis(9-acridinyl)heptane

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

1,7-Bis(9-acridinyl)heptane is a bichromophoric molecule featuring two acridine moieties covalently linked by a flexible seven-carbon alkyl chain.[1] This unique architecture gives rise to complex and fascinating photophysical properties, governed by the through-space interaction of the two aromatic systems. While the parent acridine chromophore has well-understood absorption and fluorescence characteristics, the flexible linker in this compound allows for intramolecular communication between the two acridinyl units upon photoexcitation.[2][3] This guide provides an in-depth exploration of these properties, with a primary focus on the phenomenon of intramolecular excimer formation. We will detail the synthesis, steady-state and time-resolved spectroscopic characteristics, and the experimental protocols required for a thorough photophysical investigation. This document serves as a foundational resource for researchers interested in leveraging the unique optical properties of bis(acridinyl)alkanes in applications ranging from fluorescent probes to materials science.

Introduction and Molecular Significance

Acridine and its derivatives are a well-established class of organic compounds known for their distinct photophysical properties and applications in biological imaging and as fluorescent sensors.[3][4] this compound belongs to a specialized subclass where two acridinyl chromophores are joined by a linker. The significance of this arrangement lies in the potential for intramolecular interactions. The heptane chain is sufficiently long and flexible to allow the two planar acridine rings to approach each other and form an "excited-state dimer," or excimer .

The formation of an excimer is a dynamic process that dramatically alters the emission properties of the molecule compared to its monomeric counterpart. This behavior is highly sensitive to the local environment, making such molecules exquisite probes for viscosity, polarity, and conformational changes in complex systems.[5] Understanding the kinetics and thermodynamics of this excimer formation is crucial for the rational design of advanced fluorescent tools.

Synthesis and Structural Considerations

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable 9-substituted acridine with a diamine linker. A common and effective method involves the reaction of 1,7-diaminoheptane with two equivalents of 9-chloroacridine or 9-methoxyacridine in a suitable solvent.[6][7]

Synthetic Scheme Example:

-

Reactants: 9-chloroacridine and 1,7-diaminoheptane.

-

Reaction: The primary amine groups of the diamine act as nucleophiles, displacing the chloride from the 9-position of two acridine molecules. The reaction is typically refluxed in a solvent like phenol or an alcohol.

-

Purification: The resulting product, this compound, is purified using column chromatography to yield the final compound.[6]

The structural flexibility endowed by the heptane chain is the cornerstone of this molecule's photophysics. In the ground state, the two acridine moieties are expected to be randomly oriented. Upon excitation, bond rotations within the alkyl chain facilitate a conformational change, allowing the two excited acridine rings to adopt a co-facial, sandwich-like arrangement, which is the prerequisite for excimer formation.[5]

Core Photophysical Properties

The photophysics of this compound are best described as a dual-emissive system, originating from two distinct excited-state species: the locally excited (LE) or "monomer" state and the intramolecular excimer state.

Absorption and Monomer Fluorescence

The UV-Visible absorption spectrum of this compound in dilute solution is expected to be nearly identical to that of a monomeric 9-substituted acridine. This is because absorption is an instantaneous process (on the order of femtoseconds), and there is insufficient time for conformational changes to occur. The spectrum typically shows characteristic structured absorption bands in the UV-A and near-visible region (approx. 350-460 nm), corresponding to the π→π* transitions of the acridine ring system.[4]

Upon excitation, a portion of the molecules will emit fluorescence from this initial, locally excited state before any significant conformational change occurs. This "monomer emission" is characterized by:

-

A structured emission spectrum.

-

A relatively short fluorescence lifetime (typically a few nanoseconds).

-

An emission profile that is a near mirror image of the absorption spectrum.

Intramolecular Excimer Formation and Emission

The defining photophysical feature of this molecule is the formation of an intramolecular excimer. After one of the acridine units is excited, the flexible heptane linker allows the excited chromophore (A) and the ground-state chromophore (A) to collide and form a stable excited-state complex (A-A).

Caption: Mechanism of intramolecular excimer formation.

This excimer state has distinct spectroscopic signatures:

-

Emission Spectrum: It exhibits a broad, structureless, and significantly red-shifted emission band compared to the monomer fluorescence. This loss of vibrational structure is characteristic of excimer states.

-

Fluorescence Lifetime: The excimer emission has a different, typically longer, fluorescence lifetime than the monomer emission.

The relative intensity of the monomer and excimer emission bands is a key diagnostic parameter. It is highly dependent on the efficiency of the conformational change required to bring the two acridines together. Factors such as solvent viscosity (which slows down chain motion) and temperature can dramatically alter the ratio of excimer to monomer emission.[5]

Quantitative Data Summary

While specific experimental data for this compound is not extensively published, the following table summarizes expected photophysical parameters based on the known properties of acridine derivatives and analogous bichromophoric systems.

| Parameter | Symbol | Expected Value / Characteristic | Notes |

| Absorption Maximum | λabs | ~350 - 460 nm | Corresponds to π→π* transitions of the acridine monomer.[4] |

| Monomer Emission Max. | λem (M) | ~450 - 500 nm | Structured emission, dependent on solvent. |

| Excimer Emission Max. | λem (E) | ~550 - 650 nm | Broad, structureless, and red-shifted from monomer emission. |

| Monomer Quantum Yield | ΦM | Variable (e.g., 0.1 - 0.6) | Highly dependent on the rate of excimer formation.[3] |

| Excimer Quantum Yield | ΦE | Variable | Dependent on the stability and radiative rate of the excimer. |

| Monomer Lifetime | τM | 1 - 10 ns | The lifetime of the locally excited state. |

| Excimer Lifetime | τE | 10 - 100+ ns | Typically longer than the monomer lifetime. |

Experimental Protocols

A comprehensive characterization of this compound requires both steady-state and time-resolved spectroscopic techniques.

Protocol 1: Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption spectrum and identify the monomer and excimer emission bands.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µM) in a spectroscopic-grade solvent (e.g., ethanol, cyclohexane). The concentration should be low enough to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectrum using a spectrophotometer to identify the absorption maxima (λabs).

-

Fluorescence Measurement:

-

Using a fluorometer, set the excitation wavelength to a value on the rising edge of the lowest energy absorption band (e.g., 380 nm).

-

Record the emission spectrum over a wide range (e.g., 400 nm to 750 nm).

-

The resulting spectrum should display two distinct features: a higher-energy, structured band (monomer) and a lower-energy, broad band (excimer).

-

-

Analysis: Deconvolute the emission spectrum to determine the relative intensities of the monomer and excimer bands (IE/IM ratio). This ratio can be studied as a function of solvent viscosity, polarity, or temperature.

Protocol 2: Time-Resolved Fluorescence Spectroscopy

Objective: To measure the distinct fluorescence lifetimes of the monomer and excimer states.

Methodology:

-

Instrumentation: Use a time-correlated single photon counting (TCSPC) or similar time-resolved fluorometer.

-

Excitation: Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength similar to that used in the steady-state experiment.

-

Data Acquisition (Monomer): Set the emission monochromator to the peak of the monomer emission band. Collect the fluorescence decay curve.

-

Data Acquisition (Excimer): Set the emission monochromator to the peak of the excimer emission band. Collect the fluorescence decay curve.

-

Analysis:

-

The decay at the monomer wavelength is expected to be complex, often showing a fast decay component corresponding to the intrinsic monomer lifetime and a "growth" component if the excimer formation is reversible.

-

The decay at the excimer wavelength will show a rise time (corresponding to the rate of excimer formation) and a longer decay component (corresponding to the excimer lifetime, τE).

-

Fit the decay curves to a multi-exponential decay model to extract the lifetime values (τM and τE).

-

Sources

- 1. This compound | C33H30N2 | CID 15217308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. "INVESTIGATING THE PHOTOPHYSICAL DYNAMICS OF ANTHRACENE AND ACRIDINE DE" by Sophia Tiano [digitalcommons.uri.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acid-promoted synthesis and photophysical properties of substituted acridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the DNA Intercalation Mechanism of 1,7-Bis(9-acridinyl)heptane

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Bis-intercalators represent a potent class of DNA-modifying agents, distinguished by their high affinity and unique structural impact on the double helix. This guide provides a detailed examination of the DNA binding mechanism of 1,7-Bis(9-acridinyl)heptane, a model bis-intercalator. By synthesizing data from foundational studies on acridine derivatives and the principles of bifunctional DNA binding, we will explore the structural, thermodynamic, and kinetic pillars that define its interaction. This document details the cooperative roles of the planar acridine chromophores and the flexible heptane linker, the resulting conformational changes in DNA, and the established biophysical methodologies required to characterize this process. The insights presented herein are crucial for the rational design of novel therapeutics targeting DNA.

Introduction: The Principle of Bifunctional Intercalation

DNA intercalators are molecules featuring planar aromatic systems that can insert themselves between the base pairs of the DNA double helix.[1] This binding mode significantly perturbs the structure and function of DNA, making such compounds effective antimicrobial and anticancer agents.[1][2] While mono-intercalators bind at a single site, bis-intercalators, such as this compound, possess two intercalating moieties connected by a linker chain. This bifunctional nature allows them to span multiple base pairs and bind to DNA with exceptionally high affinity, often several orders of magnitude greater than their monomeric counterparts.[3]

This compound (PubChem CID: 15217308) consists of two planar acridine rings tethered by a seven-carbon aliphatic chain.[4] The acridine ring is a classic intercalating chromophore, while the heptane linker's length and flexibility are critical determinants of the binding geometry and stability.[5][6] Understanding the precise mechanism of this interaction is fundamental to leveraging its potential in drug development.

The Core Mechanism: A Stepwise Deconstruction

The binding of this compound to DNA is a multi-step process driven by a combination of electrostatic, hydrophobic, and van der Waals forces. The process can be conceptualized as follows:

-

Initial Electrostatic Attraction: The polyanionic phosphate backbone of DNA attracts the cationic (protonated) acridine rings. The molecule first associates with the exterior of the DNA helix.

-

Mono-intercalation: One of the acridine rings inserts into a transiently opened "pocket" between adjacent base pairs. This initial event is driven by favorable π-π stacking interactions with the DNA bases.[7]

-

Conformational Adjustment & Bis-intercalation: The flexible heptane linker allows the second acridine ring to position itself and subsequently intercalate at a nearby site, governed by the "Excluded Site Model." This model posits that an intercalator's binding precludes binding at adjacent sites. The linker length dictates the number of base pairs separating the two intercalation events. For a heptane linker, this typically allows the chromophores to span two to three base pairs.

This dual-binding event dramatically stabilizes the complex, leading to very slow dissociation rates and a long residence time on the DNA target.[8]

Diagram of the Bis-Intercalation Process

Caption: A logical workflow of the this compound binding mechanism.

Structural Consequences for DNA

The insertion of two bulky acridine rings induces significant and measurable distortions in the DNA double helix.

-

DNA Unwinding: To accommodate the intercalated chromophores, the DNA helix must locally unwind. For related bis-acridine compounds, the total unwinding angle has been measured to be approximately 44 degrees per bound molecule.[9][10] This is roughly double the unwinding angle observed for typical mono-intercalators, reflecting the contribution of both acridine moieties.

-

Helix Lengthening: The intercalation creates a separation of ~3.4 Å at each binding site, leading to an overall elongation of the DNA molecule. This can be directly observed using hydrodynamic methods like viscometry or single-molecule techniques.[2]

-

Groove Perturbation: While the acridine rings reside between base pairs, the heptane linker settles within one of the DNA grooves. NMR studies on analogous compounds show the linker chain typically occupies the minor groove.[9]

These structural perturbations are the basis of the biological activity of bis-intercalators, as they interfere with the binding of DNA-processing enzymes like polymerases and topoisomerases, ultimately inhibiting replication and transcription.[11]

Thermodynamic and Kinetic Profile

The stability of the drug-DNA complex is defined by its thermodynamic and kinetic parameters. While specific values for this compound are not prominently available in the literature, the principles derived from studies of other intercalators provide a strong predictive framework.[12]

-

Thermodynamics: DNA intercalation is typically an enthalpically driven process (favorable ΔH).[11] The large, negative enthalpy change arises from the strong van der Waals and π-π stacking interactions established between the acridine rings and the DNA base pairs. The process often has an unfavorable entropic contribution (-TΔS) due to the ordering of the flexible ligand and DNA upon complex formation, although this can be offset by the release of counter-ions and water molecules from the DNA surface.[11][13]

-

Kinetics: Bis-intercalators are characterized by slow association (kon) and extremely slow dissociation (koff) rates.[8] The high activation energy required to simultaneously de-intercalate both chromophores results in a very long residence time of the drug on the DNA, which is a key factor in its potent biological activity.

Comparative Thermodynamic Data for DNA Binders

| Binding Mode | Typical ΔG (kcal/mol) | Driving Force (ΔH vs. -TΔS) | Representative Compound(s) |

| Intercalation | -8 to -12 | Enthalpy-Driven (Favorable ΔH) | Daunomycin, Ethidium Bromide |

| Minor Groove Binding | -7 to -10 | Entropy-Driven (Favorable -TΔS) | Netropsin, Distamycin |

| Bis-intercalation | > -12 (Expected) | Strongly Enthalpy-Driven | XR5944, PT-BIS(ACRAMTU) |

| Source: Data compiled and interpreted from Chaires, 2006 and Haq, 2002.[11][12] |

Experimental Characterization: Protocols and Validation

A multi-faceted biophysical approach is required to fully characterize the binding mechanism. The following protocols describe the core experiments used to validate and quantify the interaction of a bis-intercalator like this compound with DNA.

Spectroscopic Titration for Binding Affinity (Kb)

This protocol uses UV-Visible absorption spectroscopy to determine the binding constant (Kb). The principle relies on the change in the molar absorptivity of the acridine chromophore upon intercalation into the hydrophobic environment of the DNA base stack (hypochromism and bathochromic shift).

Protocol:

-

Preparation: Prepare a stock solution of this compound in an appropriate buffer (e.g., 10 mM phosphate, 100 mM NaCl, pH 7.0). Prepare a separate, accurately quantified stock solution of calf thymus DNA (ctDNA) in the same buffer.

-

Titration Setup: Maintain a constant concentration of the bis-acridine (e.g., 10 µM) in a quartz cuvette.

-

Data Acquisition: Record the initial absorption spectrum of the drug (typically 350-500 nm for acridines).

-

Titration: Make sequential additions of the ctDNA stock solution into the cuvette. Allow the solution to equilibrate for 5 minutes after each addition.

-

Measurement: Record the absorption spectrum after each DNA addition until no further changes are observed (saturation).

-

Analysis: Plot the change in absorbance versus the DNA concentration. Fit the data to the Wolfe-Shimer equation or a similar binding isotherm to calculate the intrinsic binding constant (Kb) and the binding site size (n).[1]

Diagram of Spectroscopic Titration Workflow

Caption: Experimental workflow for determining DNA binding affinity via UV-Vis titration.

Plasmid DNA Unwinding Assay

This assay quantifies the unwinding angle of the DNA helix caused by the bis-intercalator. It uses the principle that unwinding a negatively supercoiled plasmid will first relax it and then re-introduce positive supercoils, altering its electrophoretic mobility on an agarose gel.

Protocol:

-

Reaction Setup: Prepare multiple reaction tubes containing a fixed amount of negatively supercoiled plasmid DNA (e.g., pBR322) and a topoisomerase I relaxation buffer.

-

Ligand Addition: Add increasing concentrations of this compound to the tubes. Include a no-drug control.

-

Topoisomerase I Treatment: Add a sufficient amount of topoisomerase I to each tube to relax any unwound DNA. Incubate at 37°C for 30 minutes. Topoisomerase I will remove the negative supercoils, and if the drug has unwound the DNA, the enzyme will remove this helical strain, effectively "locking in" the unwinding.

-

Reaction Quench: Stop the reaction by adding a solution containing a proteinase and a detergent (e.g., Proteinase K/SDS) to digest the enzyme and dissociate the bound drug.

-

Agarose Gel Electrophoresis: Run the samples on a 1% agarose gel without any intercalating agent (like ethidium bromide) in the gel or running buffer.

-

Analysis: The concentration of the bis-acridine that causes the plasmid to co-migrate with the relaxed, nicked circular form is the equivalence point. At this point, the drug-induced unwinding has perfectly canceled out the native negative supercoiling. The unwinding angle (Φ) can be calculated from this concentration. For a related bis-acridine, this value was found to be 44(±2)°.[9][10]

Implications for Drug Development

The potent DNA binding and significant structural distortion induced by bis-acridines like this compound are directly linked to their high cytotoxicity, making them compelling scaffolds for anticancer drug design.[14] A thorough mechanistic understanding allows for the rational modification of both the intercalating chromophore and the linker to achieve:

-

Sequence Specificity: Modifying the linker or chromophore to interact with specific base pairs or groove topologies can direct the drug to particular gene promoter regions.

-

Modulated Kinetics: Altering linker rigidity or length can fine-tune the on/off rates, balancing therapeutic efficacy with potential toxicity.

-

Improved Pharmacokinetics: The core structure can be functionalized to enhance solubility, cell permeability, and tumor targeting.

Conclusion

The interaction of this compound with DNA is a classic example of high-affinity bis-intercalation. The process is a cooperative interplay between the two acridine chromophores and the connecting heptane linker, resulting in a stable complex that significantly unwinds and elongates the DNA helix. This binding is thermodynamically driven by favorable enthalpic contributions from π-π stacking and is characterized by slow dissociation kinetics. The profound structural and functional consequences of this interaction underscore its therapeutic potential and provide a robust framework for the design of next-generation DNA-targeted agents.

References

-

Banyasz, A., et al. (2001). Synthesis of Acridine-based DNA Bis-intercalating Agents. Molecules, 6(3), 230-243.

-

Choudhury, J. R., et al. (2005). Characterization of the bisintercalative DNA binding mode of a bifunctional platinum-acridine agent. Nucleic Acids Research, 33(18), 5933–5943.

-

Yang, P., et al. (2005). Novel DNA bis-intercalators of isoquinolino[4,5-bc]acridines: design, synthesis and evaluation of cytotoxic activity. Tetrahedron, 61(50), 11895-11901.

-

Request PDF for: Characterization of the bisintercalative DNA binding mode of a bifunctional platinum–acridine agent. (n.d.). ResearchGate.

-

Choudhury, J. R., et al. (2005). Characterization of the bisintercalative DNA binding mode of a bifunctional platinum-acridine agent. OmicsDI.

-

Domyati, F. M., et al. (2025). Synthesis, crystal structural description, DNA binding, molecular docking, and anticancer evaluation of the novel platinum(IV) supramolecular complex. Journal of the Egyptian National Cancer Institute, 37(1).

-

Todd, R. C., et al. (2019). DNA intercalation facilitates efficient DNA-targeted covalent binding of phenanthriplatin. Nucleic Acids Research, 47(4), 1635–1644.

-

Todd, R. C., et al. (2019). DNA Intercalation Facilitates Efficient DNA-Targeted Covalent Binding of Phenanthriplatin. Journal of the American Chemical Society, 141(5), 2189-2197.

-

Adhireksan, Z., et al. (2014). Single-molecule kinetics and footprinting of DNA bis-intercalation: the paradigmatic case of Thiocoraline. Nucleic Acids Research, 42(5), 3249–3258.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information.

-

Roy, A. T., et al. (2022). Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents. International Journal of Molecular Sciences, 23(9), 5092.

-

Wadkins, R. M. (2001). Determination of binding thermodynamics. Current Protocols in Nucleic Acid Chemistry, Chapter 8, Unit 8.2.

-

Vladescu, I. D., et al. (2016). Mechanisms of Small Molecule-DNA Interactions Probed by Single-molecule Force Spectroscopy. Biophysical Journal, 110(4), 793-802.

-

Noy, A., et al. (2015). Intercalation processes of copper complexes in DNA. Nucleic Acids Research, 43(11), 5283–5293.

-

Chaires, J. B. (2006). A thermodynamic signature for drug-DNA binding mode. Archives of Biochemistry and Biophysics, 453(1), 26-31.

-

De Oliveira, V. E., et al. (2024). Interactions between DNA and the acridine intercalator: A computational study. Computational Biology and Chemistry, 109, 108029.

-

Lee, J., et al. (2021). Dynamics Studies of DNA with Non-canonical Structure Using NMR Spectroscopy. International Journal of Molecular Sciences, 22(16), 8887.

-

Stankovic, N., et al. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules, 27(19), 6549.

-

Haq, I. (2002). Thermodynamics of drug-DNA interactions. Archives of Biochemistry and Biophysics, 403(1), 1-15.

-

Atwell, G. J., et al. (1998). Mono-, Bis- and Tetra-Acridine Ligands: Synthesis, X-Ray Structural Determination and Dynamic Fluorescence. Microscopic Studies on the Modification of the Higher Order Structure of DNA. Anti-Cancer Drug Design, 13(7), 573-588.

-

Pds, P., et al. (2012). Thermodynamic Studies of DNA-Cationic Components Interactions Using Titration Calorimetry. Journal of Analytical & Bioanalytical Techniques, S5.

Sources

- 1. Synthesis, crystal structural description, DNA binding, molecular docking, and anticancer evaluation of the novel platinum(IV) supramolecular complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. DNA intercalation facilitates efficient DNA-targeted covalent binding of phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C33H30N2 | CID 15217308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intercalation processes of copper complexes in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. Interactions of intercalating fluorochromes with DNA analyzed by conventional and fluorescence lifetime flow cytometry utilizing deuterium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the bisintercalative DNA binding mode of a bifunctional platinum-acridine agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. S-EPMC1236979 - Characterization of the bisintercalative DNA binding mode of a bifunctional platinum-acridine agent. - OmicsDI [omicsdi.org]

- 11. A thermodynamic signature for drug-DNA binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermodynamics of drug-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. scilit.com [scilit.com]

Spectral Characteristics of 1,7-Bis(9-acridinyl)heptane in Aqueous Solution: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Bis-acridines in DNA Targeting

1,7-Bis(9-acridinyl)heptane belongs to the bis-acridine class of molecules, which are characterized by two planar acridine rings linked by a flexible chain. This structural motif has garnered significant interest in the field of medicinal chemistry and drug development due to its potent DNA-binding properties.[1] The two acridine moieties can intercalate between the base pairs of double-stranded DNA, a mechanism known as bis-intercalation. This high-affinity binding can interfere with crucial cellular processes such as DNA replication and transcription, leading to cytotoxic effects, which makes these compounds promising candidates for anticancer therapies.[2][3] The length and nature of the linker chain, in this case, a heptane chain, play a critical role in determining the binding affinity and sequence selectivity. Understanding the spectral characteristics of these compounds in an aqueous environment is paramount for elucidating their mechanism of action, quantifying their interaction with DNA, and developing robust analytical methods for preclinical and clinical studies.

This technical guide provides an in-depth exploration of the spectral properties of this compound in aqueous solution, offering insights into its absorption and fluorescence characteristics, the influence of environmental factors, and its interaction with DNA. The methodologies presented herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₃₃H₃₀N₂ and a molecular weight of 454.6 g/mol .[4] The structure consists of two acridine heterocycles connected at the 9-position by a seven-carbon aliphatic chain.

Caption: Molecular structure of this compound.

Spectral Properties in Aqueous Solution

The spectral characteristics of acridine derivatives are largely governed by π-π* electronic transitions within the aromatic acridine ring system.[5] In aqueous solution, the behavior of this compound is influenced by factors such as pH and ionic strength.

UV-Visible Absorption Spectroscopy

Table 1: Expected UV-Visible Absorption Properties of this compound in Aqueous Buffer (pH 7.4)

| Parameter | Expected Value | Reference Compound Analogy |

| Absorption Maxima (λmax) | ~400 - 440 nm | Bis(9-aminoacridines) |

| Molar Extinction Coefficient (ε) | > 20,000 M-1cm-1 | Acridine derivatives |

Note: These are estimated values based on the spectral data of structurally similar bis-acridine compounds. Experimental verification is crucial.

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength and can be determined using the Beer-Lambert law.[3][6]

Fluorescence Spectroscopy

Acridine derivatives are known for their fluorescent properties. Upon excitation at a wavelength corresponding to an absorption maximum, this compound is expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift).

Table 2: Expected Fluorescence Properties of this compound in Aqueous Buffer (pH 7.4)

| Parameter | Expected Value | Reference Compound Analogy |

| Emission Maxima (λem) | ~450 - 500 nm | Bis(9-aminoacridines) |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.4 | Acridine derivatives in polar solvents |

Note: These are estimated values. The quantum yield is highly dependent on the solvent and local environment.

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7][8] It can be determined experimentally using a comparative method with a well-characterized fluorescence standard.[9][10]

Influence of Environmental Factors

Effect of pH

The nitrogen atom in the acridine ring can be protonated at acidic pH. This protonation can significantly alter the electronic structure of the chromophore, leading to shifts in the absorption and emission spectra. For many acridine derivatives, protonation leads to a red-shift (bathochromic shift) in the absorption spectrum. The fluorescence intensity and quantum yield of acridines can also be pH-dependent.

Effect of Ionic Strength

The ionic strength of the aqueous solution can influence the aggregation state of this compound and its interaction with other molecules, including DNA. At low ionic strengths, electrostatic interactions are more significant, which can affect the binding affinity of the positively charged (at acidic to neutral pH) bis-acridine to the negatively charged phosphate backbone of DNA.

Interaction with DNA: A Spectroscopic Perspective

The primary mechanism of action for many bis-acridines is their interaction with DNA. This binding event can be monitored and quantified using various spectroscopic techniques.

UV-Visible Spectroscopic Titration

The intercalation of the acridine rings of this compound between DNA base pairs leads to a change in the electronic environment of the chromophore. This typically results in:

-

Hypochromism: A decrease in the molar extinction coefficient.

-

Bathochromic Shift: A red-shift in the absorption maximum.

By titrating a solution of this compound with increasing concentrations of DNA and monitoring the changes in the UV-Vis spectrum, the intrinsic binding constant (Kb) can be determined. Binding constants for bis-acridines with DNA are typically in the range of 106 to 108 M-1, indicating very strong binding.

Fluorescence Spectroscopy in DNA Binding Studies

The fluorescence of this compound is also sensitive to its binding to DNA. Upon intercalation, the acridine moieties are in a more rigid and less polar environment, which often leads to an enhancement of the fluorescence quantum yield. This fluorescence enhancement can be used to determine the binding constant and to study the kinetics of the binding process.

Alternatively, competitive binding assays using a fluorescent DNA probe like ethidium bromide can be employed. This compound will displace ethidium bromide from its intercalation sites in DNA, leading to a quenching of the ethidium bromide fluorescence. This quenching can be used to determine the binding affinity of the bis-acridine.

Experimental Protocols

Protocol 1: Determination of UV-Visible Spectral Properties and Molar Extinction Coefficient

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.

-

Preparation of Working Solutions: Prepare a series of dilutions of the stock solution in the desired aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4) to final concentrations ranging from 1 µM to 20 µM.

-

Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. Use the aqueous buffer as the blank.

-

Data Acquisition: Record the absorption spectra of the working solutions from 200 nm to 600 nm.

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Plot the absorbance at λmax against the concentration of this compound.

-

Perform a linear regression analysis. The slope of the line will be the molar extinction coefficient (ε) in M-1cm-1 (assuming a 1 cm path length).

-

Caption: Workflow for determining UV-Visible spectral properties.

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with that of this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[9]

-

Preparation of Solutions: Prepare a series of solutions of both the standard and the test compound in the same solvent (or correct for refractive index differences) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Spectrofluorometer Setup: Use a spectrofluorometer. Set the excitation wavelength to be the same for both the standard and the test compound.

-

Data Acquisition: Record the emission spectra of all solutions.

-

Data Analysis:

-

Integrate the area under the emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound.

-

The quantum yield of the test compound (ΦF,test) can be calculated using the following equation: ΦF,test = ΦF,std * (mtest / mstd) * (ηtest² / ηstd²) where m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Caption: Workflow for determining fluorescence quantum yield.

Protocol 3: Determination of DNA Binding Constant (Kb) by UV-Visible Titration

-

Preparation of Solutions: Prepare a solution of this compound of known concentration in a suitable buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.4). Prepare a concentrated stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration spectrophotometrically (A₂₆₀).

-

Titration: Place the bis-acridine solution in a cuvette. Record the initial absorption spectrum. Add small aliquots of the ct-DNA stock solution to the cuvette, mix thoroughly, and record the absorption spectrum after each addition.

-

Data Analysis: Plot the change in absorbance at the λmax of the bis-acridine as a function of the DNA concentration. The data can be fitted to the following equation to determine the intrinsic binding constant, Kb: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb(εb - εf)) where εa is the apparent extinction coefficient, εf is the extinction coefficient of the free compound, and εb is the extinction coefficient of the fully bound compound. A plot of [DNA]/(εa - εf) versus [DNA] gives a straight line with a slope of 1/(εb - εf) and a y-intercept of 1/(Kb(εb - εf)). The binding constant Kb is the ratio of the slope to the intercept.

Conclusion and Future Directions

This compound is a potent DNA bis-intercalator with significant potential in the development of novel therapeutics. Its spectral characteristics in aqueous solution are key to understanding its mechanism of action and for the development of analytical methods. This guide has provided a comprehensive overview of its expected spectral properties and detailed protocols for their experimental determination. While specific experimental data for this compound is limited in the public domain, the principles and methodologies outlined here, based on the well-established behavior of acridine derivatives, provide a robust framework for researchers. Future work should focus on the experimental determination of the precise spectral parameters of this compound in various aqueous environments and the elucidation of its specific DNA sequence preferences. Such data will be invaluable for the rational design of next-generation bis-acridine-based drugs with improved efficacy and selectivity.

References

-

Acid-promoted synthesis and photophysical properties of substituted acridine derivatives. Org Biomol Chem. 2020;18(40):8141-8146. [Link]

-

Characterization of the bisintercalative DNA binding mode of a bifunctional platinum-acridine agent. Nucleic Acids Res. 2005;33(16):5255-5265. [Link]

-

DNA binding constant (K b ), Stern-Volmer constant (K q ) and apparent... - ResearchGate. [Link]

-

Photophysical Properties and DNA Binding of Two Intercalating Osmium Polypyridyl Complexes Showing Light-Switch Effects. Inorg Chem. 2019;58(15):9984-9995. [Link]

-

This compound | C33H30N2 | CID 15217308 - PubChem. [Link]

-

Interaction of an acridine dimer with DNA quadruplex structures. Biochemistry. 2001;40(47):14258-14265. [Link]

-

Ct-dna binding constant (K b ), quenching constant (K sV ) and apparent... - ResearchGate. [Link]

-

Synthesis of 9-chloroacridine. Reagents and conditions: (i) Sodium... - ResearchGate. [Link]

-

DNA-binding antitumor agents: from pyrimido[5,6,1-de]acridines to other intriguing classes of acridine derivatives. Curr Med Chem. 2002;9(14):1327-1340. [Link]

-

Synthesis of Acridine-based DNA Bis-intercalating Agents. Molecules. 2001;6(3):230-242. [Link]

-

Synthesis, DNA Binding and Cytotoxicity of 1-[[omega-(9-acridinyl)amino]alkyl]carbonyl -3-(chloromethyl)-6-hydroxyindolines, a New Class of DNA-targeted Alkylating Agents. Anticancer Drug Des. 1997;12(4):277-293. [Link]

-

Synthesis and anticancer study of 9-aminoacridine derivatives. Journal of the Indian Chemical Society. 2013;90(10):1939-1945. [Link]

-

Fluorescence quantum yields (±10%), lifetimes (±0.1 ns), rate constants... - ResearchGate. [Link]

-

References for Small Fluorescence Quantum Yields. J Fluoresc. 2024;34(3):1369-1377. [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. Nat Protoc. 2020;15(9):2833-2858. [Link]

-

Characterization of the bisintercalative DNA binding mode of a bifunctional platinum–acridine agent | Request PDF - ResearchGate. [Link]

-

Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors. J Enzyme Inhib Med Chem. 2021;36(1):1559-1571. [Link]

-

S-EPMC1236979 - Characterization of the bisintercalative DNA binding mode of a bifunctional platinum-acridine agent. - OmicsDI. [Link]

-

A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. [Link]

-

Extinction Coefficient Determination of Proteins - Bio-Synthesis. [Link]

-

UV-vis absorption (left) and emission (right) spectra of 1 (solid line)... - ResearchGate. [Link]

-

(a) UV-vis absorption and (b) emission spectra of 1 in 1,4-dioxane gel... - ResearchGate. [Link]

-

Absorption spectra of PTCDI: a combined UV-Vis and TD-DFT study. Spectrochim Acta A Mol Biomol Spectrosc. 2012;97:703-710. [Link]

-

Absorption spectra of PTCDI: a combined UV-Vis and TD-DFT study - ResearchGate. [Link]

Sources

- 1. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. This compound | C33H30N2 | CID 15217308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Photophysical Properties and DNA Binding of Two Intercalating Osmium Polypyridyl Complexes Showing Light-Switch Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. chem.uci.edu [chem.uci.edu]

- 8. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Making sure you're not a bot! [opus4.kobv.de]

Technical Guide: The DNA Binding Mechanism of 1,7-Bis(9-acridinyl)heptane

Executive Summary

1,7-Bis(9-acridinyl)heptane belongs to the bis-acridine class of DNA ligands. Its primary mechanism of DNA interaction is bis-intercalation , where the two planar acridine rings insert between the base pairs of the DNA double helix. This mode of binding is well-established for bis-acridines with flexible linkers of sufficient length.[1][2] The central question of whether the connecting heptane chain occupies the minor or major groove is critical for understanding its sequence specificity and mechanism of action. While direct structural data for this specific molecule is not prevalent in top-tier literature, extensive studies on close analogues, particularly platinum-linked bis-acridines, provide a robust model. Evidence from 2-D NMR studies on such analogues unequivocally demonstrates that while the acridine moieties intercalate, the linker connecting them resides in the minor groove .[3] This guide will dissect the theoretical basis and experimental evidence that defines this binding modality, offering a comprehensive technical overview for researchers in drug development.

Introduction: Deconstructing the Binding Paradigm

The interaction of small molecules with DNA can be broadly categorized into two primary modes: groove binding and intercalation.

-

Groove Binders: These molecules fit snugly into the minor or major grooves of the DNA helix, typically without distorting the overall structure. They are often sequence-selective, recognizing specific patterns of hydrogen bond donors and acceptors.

-

Intercalators: These are typically planar, aromatic molecules that slide in between the base pairs of the DNA, causing a localized unwinding of the helix and an increase in its length.[4][5]

This compound is a bifunctional agent designed to leverage the high DNA affinity of the acridine ring.[5] The presence of two acridine units connected by a flexible seven-carbon chain allows for a more complex and high-avidity interaction known as bis-intercalation.[1] In this model, both acridine rings intercalate into the DNA helix at separated sites, forcing the connecting heptane linker to lie along the contour of the DNA, positioned within one of the grooves. The length and flexibility of this linker are determining factors in whether bis-intercalation is possible.[1]

The critical question, therefore, is not if it binds in a groove, but which groove accommodates the linker as a consequence of its primary bis-intercalative binding. The linker's position dictates potential steric and electrostatic interactions that can confer sequence specificity and influence the biological activity of the compound.

The Primary Binding Mode: Evidence for Bis-Intercalation

The defining characteristic of this compound is its ability to bis-intercalate. This is inferred from a collection of biophysical experiments, which, when analyzed together, provide a self-validating picture of the binding mechanism.

Spectroscopic and Viscometric Analysis

A suite of standard biophysical techniques is employed to establish the intercalative nature of bis-acridines.

| Experimental Technique | Observation | Causality and Interpretation |

| UV-Visible Spectroscopy | Bathochromic shift (redshift) and hypochromism (decreased absorbance) upon DNA addition. | These spectral changes are classic indicators of the insertion of an aromatic chromophore (acridine) into the hydrophobic environment between DNA base pairs, where its electronic orbitals interact with those of the bases. |

| Fluorescence Spectroscopy | Quenching of the acridine's intrinsic fluorescence upon binding to DNA. | The close proximity to DNA bases allows for efficient quenching via photoinduced electron transfer, a hallmark of intercalation. |

| DNA Viscometry | Significant increase in the viscosity of a linear DNA solution upon addition of the compound. | Intercalation forces the base pairs apart, lengthening and stiffening the DNA helix. This increased length and rigidity leads to a measurable increase in viscosity, distinguishing it from groove binding which has a minimal effect.[1] |

| Circular Dichroism (CD) | Induction of a strong extrinsic CD signal in the absorption region of the acridine chromophore. | This indicates that the achiral drug molecule has become chirally arranged upon binding within the asymmetric environment of the DNA helix, a characteristic feature of intercalation. |

DNA Unwinding Assays

A definitive functional confirmation of intercalation is the unwinding of supercoiled plasmid DNA.

Protocol: Plasmid DNA Unwinding Assay

-

Preparation: Incubate supercoiled plasmid DNA (e.g., pSP73, pBR322) with increasing concentrations of the bis-acridine compound.

-

Relaxation: Add a eukaryotic topoisomerase I to the mixture. This enzyme will relax any supercoils, but its activity is influenced by the unwinding caused by the intercalated drug.

-

Drug Removal: Stop the reaction and remove the bound drug (e.g., by phenol-chloroform extraction or precipitation).

-

Analysis: Analyze the resulting DNA topoisomers on an agarose gel. The degree of supercoiling (positive or negative) introduced into the plasmid is directly proportional to the unwinding angle of the bound ligand.

For bis-intercalators, the unwinding angle is typically double that of their mono-intercalating counterparts. For example, a platinum-bis-acridine analogue was found to unwind DNA by 44(±2)°, nearly double the 21° observed for its mono-acridine version, providing unequivocal evidence of bis-intercalation.[3]

Linker Position: Minor Groove Occupancy

While direct crystallographic or NMR data for this compound is scarce, high-resolution structural studies on closely related bis-intercalators provide the most authoritative insight into the linker's position.

Case Study: 2-D NMR of a Platinum-Bis-Acridine Analogue

A seminal study on PT-BIS(ACRAMTU), a molecule featuring two acridine units connected by a platinum-containing linker, provides a definitive structural model.[3]

Workflow: NMR Structural Determination

Key Findings from NMR Analysis: [3]

-

Intercalation Confirmation: Significant upfield shifts were observed for the acridine ring protons (H1-H8). This is caused by the powerful ring-current shielding effect of the flanking DNA base pairs, confirming deep intercalation.

-

Groove Binding Confirmation: Crucially, protons on the linker (H10-H12) were downfield shifted. This opposing effect indicates their position outside the base pair stack and in close proximity to the base pair edges within a groove.

-

Minor Groove Specificity: A pattern of Nuclear Overhauser Effect (NOE) cross-peaks was identified between the linker protons and the H1' protons of the deoxyribose sugars on the DNA backbone. These specific NOEs are only possible if the linker is situated deep within the minor groove. No such contacts were observed to protons in the major groove.

This high-resolution data provides the strongest available evidence that bis-acridine linkers of this type occupy the minor groove. While the linker composition can influence groove preference (with some peptide linkers directed to the major groove), the flexible alkyl chain of this compound is structurally analogous to the linker in the NMR study.[6][7]

Conclusion and Implications

The classification of this compound is nuanced. It is not a simple groove binder. It is a DNA bis-intercalator whose flexible heptane linker resides in the DNA minor groove .

This binding modality has significant implications for drug design:

-

High Affinity: The bivalent nature of the interaction leads to a very high binding affinity and slow dissociation kinetics.

-

Topological Effects: By unwinding DNA at two points, it can introduce significant torsional stress and is a potent inhibitor of enzymes like topoisomerases and helicases that act on DNA.[8]

-

Sequence Recognition: While intercalation itself is often non-specific, the fit and interactions of the minor-groove-spanning linker can introduce a degree of sequence preference, particularly for AT-rich regions which have a narrower, more accommodating minor groove.

Future research should focus on obtaining direct high-resolution structural data for this compound complexed with various DNA sequences to confirm this model and further elucidate the determinants of its sequence selectivity. The experimental workflows outlined in this guide provide a clear roadmap for such validation studies.

References

-

Nagesh, N., & Krishnaiah, A. (2003). A comparative study on the interaction of acridine and synthetic bis-acridine with G-quadruplex structure. Journal of Biochemical and Biophysical Methods, 57(1), 65–74. [Link]

-

King, H. D., Wilson, W. D., & Gabbay, E. J. (1982). Interactions of some novel amide-linked bis(acridines) with deoxyribonucleic acid. Biochemistry, 21(20), 4982–4989. [Link]

-

Tuntiwechapikul, W., Taka, T., & Salazar, M. (2002). Interactions of acridine antitumor agents with DNA: binding energies and groove preferences. Archives of Biochemistry and Biophysics, 403(1), 48–56. [Link]

-

Wang, H., & Yang, D. (2021). Novel DNA Bis-Intercalator XR5944 as a Potent Anticancer Drug—Design and Mechanism of Action. Molecules, 26(14), 4141. [Link]

-

Delfour, C., René, B., Le Bret, M., Auclair, C., & Paoletti, C. (1992). Evidence for cross-linking DNA by bis-intercalators with rigid and extended linkers is provided by knotting and catenation. Nucleic Acids Research, 20(5), 983–990. [Link]

-

Büchel, G. E., Heetebrij, R. J., van der Marel, G. A., van Boom, J. H., & Reedijk, J. (2002). DNA minor groove adducts formed by a platinum-acridine conjugate inhibit association of tata-binding protein with its cognate sequence. Journal of Biological Inorganic Chemistry, 7(7-8), 749–757. [Link]

-

Bailly, C., Arafa, R. K., Tanious, F. A., Laine, W., Tardy, C., Lansiaux, A., Colson, P., Boykin, D. W., & Wilson, W. D. (2005). Molecular determinants for DNA minor groove recognition: design of a bis-guanidinium derivative of ethidium that is highly selective for AT-rich DNA sequences. Biochemistry, 44(6), 2045–2056. [Link]

-

Guelev, V., Lee, J., Sorey, S., Hoffman, D. W., & Iverson, B. L. (2002). Changing DNA grooves--a 1,4,5,8-naphthalene tetracarboxylic diimide bis-intercalator with the linker (beta-Ala)3. Chemistry & Biology, 9(3), 351-359. [Link]

-

Hsieh, M.-H., Chen, Y.-W., Chen, C.-T., & Hou, M.-H. (2024). Targeting DNA junction sites by bis-intercalators induces topological changes with potent antitumor effects. Nucleic Acids Research. [Link]

-

Bierbach, U., Qu, Y., Hambley, T. W., Perera, D., & Marzilli, N. A. (2002). Characterization of the bisintercalative DNA binding mode of a bifunctional platinum-acridine agent. Nucleic Acids Research, 30(6), e22. [Link]

-

Guelev, V., Lee, J., Sorey, S., Hoffman, D. W., & Iverson, B. L. (2001). Peptide bis-intercalator binds DNA via threading mode with sequence specific contacts in the major groove. Chemistry & Biology, 8(4), 415–425. [Link]

-

Yamashita, K., Kawai, K., & Sissi, C. (2014). DNA interaction of bromomethyl-substituted acridines. Bioorganic & Medicinal Chemistry Letters, 24(1), 223–226. [Link]

-

Lee, J. (2004). DNA threading intercalation: building sequence-specific linear rigidified and cyclic bisintercalators. The University of Texas at Austin. [Link]

-

Kopka, M. L., & Larsen, T. A. (1992). Synthetic DNA minor groove-binding drugs. Annual Review of Biophysics and Biomolecular Structure, 21, 1–24. [Link]

-

Stephens, C. E., Arafa, R. K., Ismail, M. A., Kumar, A., Farahat, A. A., El-Emam, A. A., Boykin, D. W., & Wilson, W. D. (2008). New bis(2-aminoimidazoline) and bisguanidine DNA minor groove binders with potent in vivo antitrypanosomal and antiplasmodial activity. Journal of Medicinal Chemistry, 51(6), 1748–1758. [Link]

-

Ghosh, A., & Kumar, G. S. (2016). Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach. Physical Chemistry Chemical Physics, 18(34), 23935–23945. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Atwell, G. J., Baguley, B. C., & Denny, W. A. (1997). Synthesis, DNA Binding and Cytotoxicity of 1-[[omega-(9-acridinyl)amino]alkyl]carbonyl -3-(chloromethyl)-6-hydroxyindolines, a New Class of DNA-targeted Alkylating Agents. Anticancer Drug Design, 12(4), 277–293. [Link]

-

Abd-Elhalim, M. M., El-Zahabi, H. S. A., El-Naggar, M., Al-Ghorbani, M., & El-Sayed, M. A.-E.-A. (2022). Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors. RSC Advances, 12(23), 14755–14770. [Link]

-

Varakumar, P., Rajagopal, K., Aparna, B., Raman, K., Byran, G., Lima, C. M. G., Rashid, S., Nafady, M. H., Emran, T. B., & Wybraniec, S. (2023). Acridine as an Anti-Tumour Agent. Encyclopedia.pub. [Link]

-

Karup, G., Meldal, M., Nielsen, P. E., & Buchardt, O. (1988). 9-Acridinylpeptides and 9-acridinyl-4-nitrophenylsulfonylpeptides. Synthesis, binding to DNA, and photoinduced DNA cleavage. International Journal of Peptide and Protein Research, 32(5), 331–343. [Link]

-

Gentile, M., Talotta, F., Tremblay, J. C., González, L., & Monari, A. (2024). Predominant Binding Mode of Palmatine to DNA. The Journal of Physical Chemistry Letters, 15(42), 10570–10575. [Link]

Sources

- 1. Interactions of some novel amide-linked bis(acridines) with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for cross-linking DNA by bis-intercalators with rigid and extended linkers is provided by knotting and catenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the bisintercalative DNA binding mode of a bifunctional platinum–acridine agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. 9-Acridinylpeptides and 9-acridinyl-4-nitrophenylsulfonylpeptides. Synthesis, binding to DNA, and photoinduced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel DNA Bis-Intercalator XR5944 as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Purification of 1,7-Bis(9-acridinyl)heptane: A Technical Guide

This guide provides a comprehensive protocol for the synthesis and purification of 1,7-Bis(9-acridinyl)heptane, a molecule of significant interest in the field of drug development, particularly for its potential as a DNA intercalating agent. The technical narrative is designed for researchers, scientists, and professionals in drug development, offering not just a methodology, but also the scientific rationale behind the experimental choices.

Introduction: The Significance of Bis-Acridines

Acridine derivatives have long been a focal point of medicinal chemistry research due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The planar structure of the acridine ring allows it to intercalate between the base pairs of DNA, a mechanism that is often the basis for its therapeutic effects.[3][4] By linking two acridine moieties with a flexible alkyl chain, as in this compound, we can create "bis-intercalators." These molecules have the potential for enhanced DNA binding affinity and specificity compared to their monomeric counterparts, leading to improved biological activity.[3][5] The choice of a seven-carbon heptane linker provides a specific spatial orientation and flexibility for the two acridine heads to interact with the DNA double helix.

Synthetic Strategy: A Nucleophilic Substitution Approach

The most direct and widely employed method for the synthesis of 9-aminoacridine derivatives involves the nucleophilic substitution of a leaving group at the 9-position of the acridine ring.[6][7] For the synthesis of this compound, this translates to the reaction of two equivalents of a 9-substituted acridine precursor with one equivalent of 1,7-diaminoheptane.

The overall synthetic workflow can be visualized as a two-stage process: first, the preparation of the activated acridine precursor, and second, the coupling reaction with the diamine linker.

Caption: Overall experimental workflow for the synthesis and purification of this compound.

Preparation of the 9-Chloroacridine Precursor

The synthesis of the key intermediate, 9-chloroacridine, is a well-established procedure. It is typically prepared from N-phenylanthranilic acid (diphenylamine-2-carboxylic acid) through a cyclization reaction using phosphorus oxychloride (POCl₃).[8] This reaction proceeds via an electrophilic attack of the activated carboxylic acid on the adjacent phenyl ring, followed by dehydration and chlorination.

Reaction Scheme:

Caption: Synthesis of 9-chloroacridine from diphenylamine-2-carboxylic acid.

Coupling Reaction: Formation of the Bis-Acridine Linkage

The core of the synthesis is the coupling of 9-chloroacridine with 1,7-diaminoheptane. This is a nucleophilic aromatic substitution reaction where the primary amine groups of the diamine attack the electron-deficient C9 position of the acridine ring, displacing the chloride leaving group. The use of a suitable solvent and the control of stoichiometry are critical for maximizing the yield of the desired bis-substituted product and minimizing the formation of mono-substituted and other side products. While some protocols may utilize 9-methoxyacridine as the precursor[4], 9-chloroacridine is often preferred due to the excellent leaving group ability of the chloride ion.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis and purification of this compound.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Supplier |

| Diphenylamine-2-carboxylic acid | 91-40-7 | 213.24 | ≥98% | Sigma-Aldrich |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | ≥99% | Sigma-Aldrich |

| 1,7-Diaminoheptane | 646-19-5 | 130.24 | ≥98% | Sigma-Aldrich |

| Phenol | 108-95-2 | 94.11 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | HPLC | Fisher Scientific |

| Methanol (MeOH) | 67-56-1 | 32.04 | HPLC | Fisher Scientific |

| Ethanol (EtOH) | 64-17-5 | 46.07 | ACS | Fisher Scientific |

| Silica Gel (for column) | 7631-86-9 | - | 60 Å | Merck |

Step-by-Step Synthesis

Step 1: Synthesis of 9-Chloroacridine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diphenylamine-2-carboxylic acid (1 equivalent) and phosphorus oxychloride (3-5 equivalents).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the excess POCl₃.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 7-8.

-

The crude 9-chloroacridine will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield yellow needles.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve 9-chloroacridine (2.2 equivalents) in a suitable high-boiling point solvent such as phenol or a high-boiling point alcohol. The use of phenol as a solvent can also act as a catalyst by protonating the acridine nitrogen, thus activating the C9 position towards nucleophilic attack.

-

Add 1,7-diaminoheptane (1 equivalent) to the solution.

-

Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add an excess of a suitable solvent like diethyl ether or ethyl acetate to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with the same solvent to remove residual phenol and unreacted starting materials.

Purification Protocol

The purification of the crude this compound is crucial to obtain a product of high purity suitable for biological assays. A two-step purification process involving column chromatography followed by recrystallization is recommended.

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system. A gradient elution starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is often effective. A typical gradient could be from 100% DCM to 95:5 DCM:MeOH.

-

Dissolve the crude product in a minimal amount of the starting eluent and load it onto the column.

-

Elute the column and collect fractions. Monitor the fractions by TLC to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Recrystallization:

Recrystallization is a powerful technique for purifying solid organic compounds.[9] The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]

-

Based on the polarity of this compound, a polar solvent or a mixture of solvents is likely to be effective. A solvent system such as ethanol/water or methanol/acetonitrile can be explored.

-

Dissolve the product from the column chromatography in a minimal amount of the hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the crystals under vacuum to obtain the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Safety Considerations

-

Acridine derivatives are potential mutagens and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2]

-

Phosphorus oxychloride is highly corrosive and toxic. It should be handled in a fume hood with extreme care.

-

All reactions should be performed in a well-ventilated area .

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and purification of this compound. By understanding the underlying chemical principles of each step, from the activation of the acridine ring to the final purification, researchers can confidently and safely produce this valuable compound for further investigation in drug discovery and development. The successful synthesis of this bis-acridine molecule opens avenues for exploring its potential as a potent DNA-targeting agent.

References

-

Wikipedia. Acridine. [Link]

-

PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Acridine. [Link]

-

Su, Q., et al. (2019). Facile Synthesis of Acridine Derivatives by ZnCl2-Promoted Intramolecular Cyclization of o-Arylaminophenyl Schiff Bases. Organic Letters. [Link]

-

Gensicka-Kowalewska, M., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances. [Link]

- Gupta, A., et al. (2013). ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS. International Journal of Pharmaceutical Sciences and Research.

-

El-Faham, A., et al. (2022). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde. Molecules. [Link]

-

Li, Y., et al. (2022). Solid-Grinded Cocrystals of Acridine and 3,5-Dinitrobenzoic Acid: A Cocrystal with Strong Cocrystallization Ability and Two-Photon Excited Fluorescence Property. The Journal of Physical Chemistry C. [Link]

-

Braga, D., et al. (2022). Exploring the molecular landscape of multicomponent crystals formed by naproxen drug and acridines. CrystEngComm. [Link]

-

Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]

-

UMNOrganicChemistry. (2014). Recrystallization. YouTube. [Link]

-

Antonini, I., et al. (2003). Design, synthesis, and biological properties of new bis(acridine-4-carboxamides) as anticancer agents. Journal of Medicinal Chemistry. [Link]

-

Gunaratnam, M., & Sneddon, S. F. (2001). Synthesis of Acridine-based DNA Bis-intercalating Agents. Molecules. [Link]

-

Al-Mokhtar, M. A., et al. (2021). 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties. Beilstein Journal of Organic Chemistry. [Link]

-

Zovko, M., et al. (2020). Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. RSC Advances. [Link]

-

El-Faham, A., et al. (2018). Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors. Scientific Reports. [Link]

- Belunas, C. R., et al. (2006). Parallel synthesis of 9-aminoacridines and their evaluation against chloroquine-resistant Plasmodium falciparum. Bioorganic & Medicinal Chemistry.

- Mosher, M. D., et al. (2004). Synthesis and cytotoxicity of novel bis(9-aminoacridines). Arkivoc.

-

El-Faham, A., et al. (2018). Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors. PMC. [Link]

- Al-Otaibi, J. S., et al. (2023). Chemical structures and biological activities of bis- and tetrakis-acridine derivatives: A review. Journal of Molecular Structure.

-

Denny, W. A., et al. (1996). Structure-activity relationships for substituted bis(acridine-4-carboxamides): a new class of anticancer agents. Journal of Medicinal Chemistry. [Link]

- Johnson, D. R., et al. (2008). System and method for purifying heptane.

Sources

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Design, synthesis, and biological properties of new bis(acridine-4-carboxamides) as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships for substituted bis(acridine-4-carboxamides): a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 8. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 1,7-Bis(9-acridinyl)heptane: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(9-acridinyl)heptane is a fascinating polycyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique chemical architecture, characterized by two planar acridine moieties linked by a flexible seven-carbon aliphatic chain, underpins its diverse and potent biological activities. This guide provides a comprehensive overview of the chemical structure, molecular weight, and key applications of this compound, with a focus on its role as a DNA intercalator and its potential as an anticancer agent.

Chemical Structure and Molecular Properties

The fundamental characteristics of this compound are summarized in the table below, providing a snapshot of its key physicochemical properties.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 9,9'-(Heptane-1,7-diyl)diacridine, 1,7-Di(9-acridine)heptane | [1] |

| CAS Number | 141946-28-3 | [1] |

| Molecular Formula | C₃₃H₃₀N₂ | [1] |

| Molecular Weight | 454.6 g/mol | [1] |

| Appearance | Off-white to light yellow powder | |

| Melting Point | 152-154 °C |

The structure of this compound, depicted below, consists of two planar, electron-deficient acridine ring systems. These aromatic structures are connected at their 9-positions by a flexible heptamethylene linker. This bifunctional arrangement is crucial to its primary mechanism of action: the ability to bis-intercalate into the DNA double helix. The flexible heptane chain allows the two acridine rings to adopt an optimal orientation for insertion between DNA base pairs.

Sources

A Senior Application Scientist's Guide to the Bis-Intercalation Mechanism of Acridine Dimers

Abstract

Acridine derivatives represent a foundational class of DNA-intercalating agents, with their biological significance spanning from antiseptic applications to frontline cancer chemotherapy.[1][2] The planar, polycyclic aromatic structure of the acridine core is adept at inserting itself between the base pairs of double-stranded DNA, a mechanism known as intercalation, which disrupts cellular machinery and can trigger cell death.[1][3] This guide delves into a sophisticated iteration of this mechanism: bis-intercalation, achieved by dimeric acridine compounds. By tethering two acridine moieties with a suitable linker, these molecules can span multiple base pairs to insert both aromatic systems into the DNA duplex, resulting in significantly enhanced binding affinity and modified sequence selectivity compared to their monomeric counterparts.[4] This document provides an in-depth technical exploration of the design principles, mechanistic intricacies, and essential biophysical characterization techniques for researchers, scientists, and drug development professionals working with acridine dimers and other DNA-targeting compounds.

Chapter 1: From Mono- to Bis-Intercalation: A Conceptual Leap

The journey into understanding acridine dimers begins with the fundamental concept of mono-intercalation. A single, planar acridine molecule approaches the polyanionic DNA backbone, driven by electrostatic attraction.[3] It then inserts, or intercalates, its aromatic ring system between adjacent base pairs. This act is not benign; it forces the DNA to locally unwind and lengthen to accommodate the ligand, unwinding it by approximately 17 degrees.[3] This distortion interferes with crucial DNA processes like replication and transcription, forming the basis of the compound's cytotoxic effects.[5] Acridine-based drugs like Amsacrine have been clinically utilized for their ability to trap topoisomerase II, a vital enzyme for managing DNA topology, leading to catastrophic DNA strand breaks in cancer cells.[6]

Bis-intercalation elevates this interaction. The core concept involves linking two intercalating chromophores—in this case, acridines—with a flexible or semi-rigid chain.[4] This design allows the molecule to engage with DNA at two distinct sites simultaneously. The linker chain typically lies within one of the DNA grooves, while the two acridine "heads" intercalate at sites separated by a specific number of base pairs. This dual-binding modality dramatically increases the binding affinity (often by orders of magnitude) and residence time on the DNA compared to the parent monomer.

Chapter 2: The Decisive Role of the Linker

The linker connecting the two acridine units is not merely a passive tether; it is a critical determinant of the dimer's binding properties. Its characteristics dictate the feasibility and nature of the bis-intercalation event.

-

Length: The linker must be of sufficient length to allow the two acridine rings to span the requisite number of base pairs to intercalate simultaneously. The "excluded site model" posits that an intercalator occupies a certain number of base pairs, preventing another from binding too closely. A linker must be long enough to bridge this gap. For instance, to span two base pairs, a linker length of at least 10 Å is generally required.[7]

-